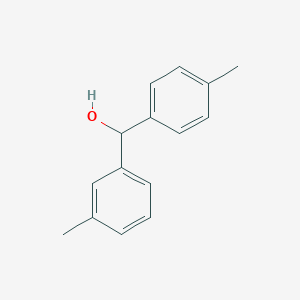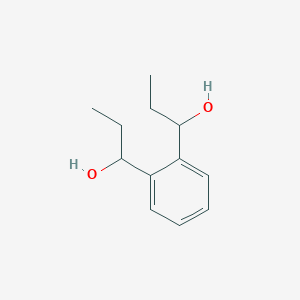
1,2-Bis(1-hydroxypropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(1-hydroxypropyl)benzene, also known as resorcinol diglycidyl ether (RDGE), is a chemical compound that has gained significant attention in scientific research due to its unique properties. RDGE is a colorless, viscous liquid that is commonly used as a crosslinking agent in polymer chemistry.
Mechanism Of Action
The mechanism of action of RDGE is not well understood, but it is believed to involve the formation of covalent bonds with functional groups on the target molecule. In the case of epoxy resins, RDGE reacts with the epoxide groups to form a crosslinked network, which imparts mechanical strength and chemical resistance to the resulting material. In the case of biological molecules, RDGE may interact with amino acid residues or nucleic acid bases to disrupt their function.
Biochemical And Physiological Effects
RDGE has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it may cause skin and eye irritation upon contact, and inhalation of the vapors may cause respiratory irritation. In biomedicine, RDGE has been shown to possess antimicrobial and anticancer properties, but the exact mechanism of action is not well understood.
Advantages And Limitations For Lab Experiments
The advantages of using RDGE in laboratory experiments include its low toxicity, high reactivity, and versatility in crosslinking various functional groups. However, its limitations include its sensitivity to moisture and temperature, which can affect its stability and reactivity. Additionally, RDGE may require special handling and disposal procedures due to its potential environmental impact.
Future Directions
There are several future directions for research involving RDGE, including:
1. Development of novel RDGE-based materials with improved mechanical, thermal, and chemical properties for various applications.
2. Investigation of the mechanisms of action of RDGE in biological systems, with a focus on its antimicrobial and anticancer properties.
3. Exploration of the environmental applications of RDGE, including its use as a sorbent material for the removal of pollutants from wastewater.
4. Development of new synthesis methods for RDGE that are more efficient and environmentally friendly.
5. Investigation of the toxicological effects of RDGE on human health and the environment.
In conclusion, RDGE is a versatile and important chemical compound that has numerous applications in various fields of research. Further studies are needed to fully understand its mechanisms of action and potential applications, as well as its potential environmental impact and toxicological effects.
Synthesis Methods
RDGE can be synthesized by reacting 1,2-Bis(1-hydroxypropyl)benzene with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an opening of the epoxide ring and subsequent formation of a diglycidyl ether linkage. The resulting RDGE product can be purified by distillation or column chromatography.
Scientific Research Applications
RDGE has been extensively studied in various fields of research, including materials science, biomedicine, and environmental science. In materials science, RDGE is used as a crosslinking agent for epoxy resins, which are widely used in the manufacture of adhesives, coatings, and composites. In biomedicine, RDGE has been shown to possess antimicrobial and anticancer properties, making it a potential candidate for drug development. In environmental science, RDGE has been used as a sorbent material for the removal of heavy metals and organic pollutants from wastewater.
properties
CAS RN |
196871-46-2 |
|---|---|
Product Name |
1,2-Bis(1-hydroxypropyl)benzene |
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-[2-(1-hydroxypropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C12H18O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h5-8,11-14H,3-4H2,1-2H3 |
InChI Key |
SQAKRQZYQYSWDP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1C(CC)O)O |
synonyms |
1,2-Benzenedimethanol,-alpha-,-alpha--diethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



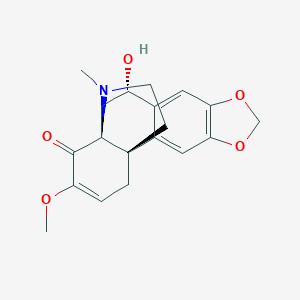
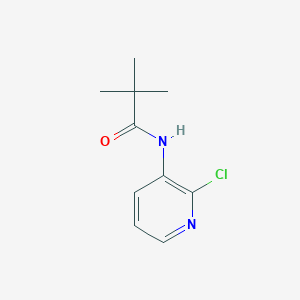

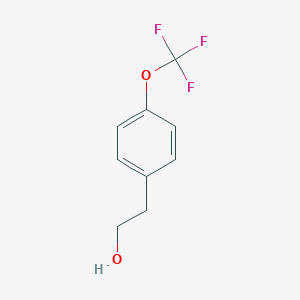
![Tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B176106.png)
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)
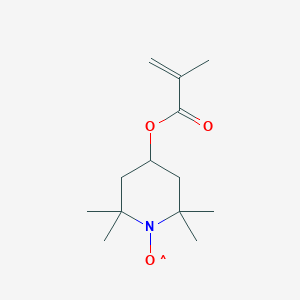
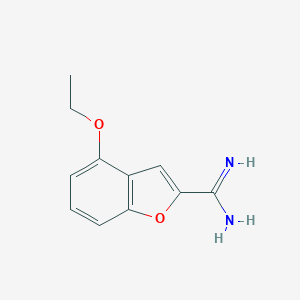
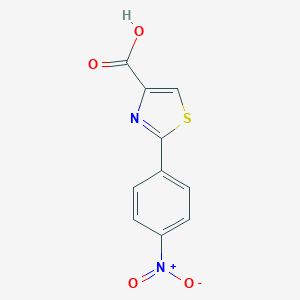
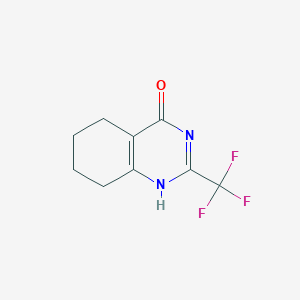
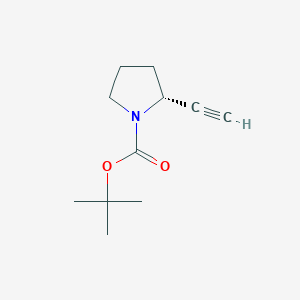
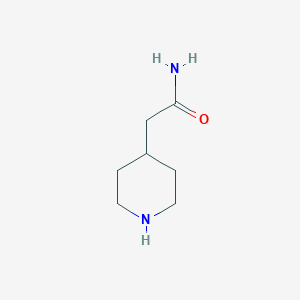
![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)
